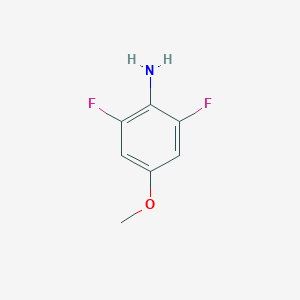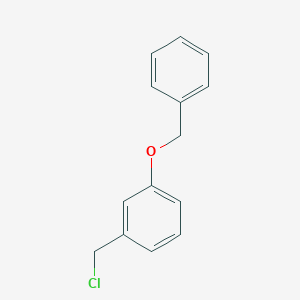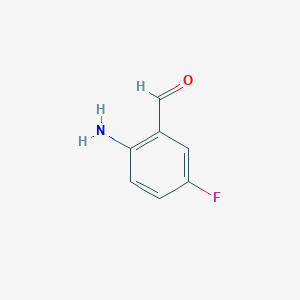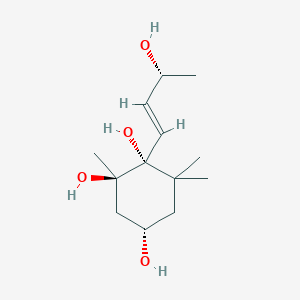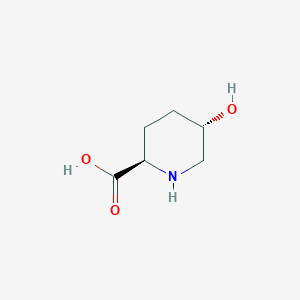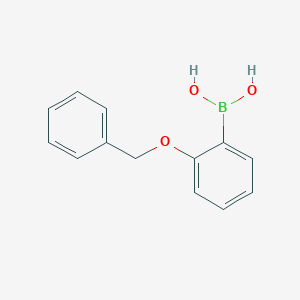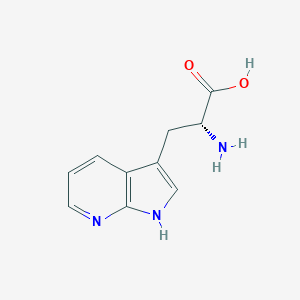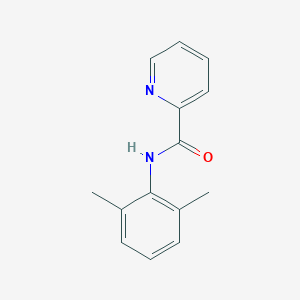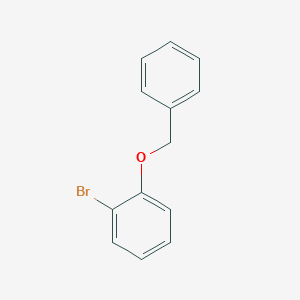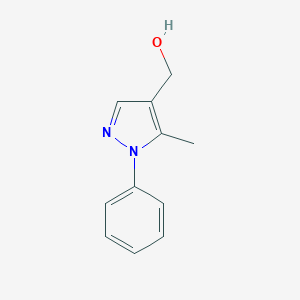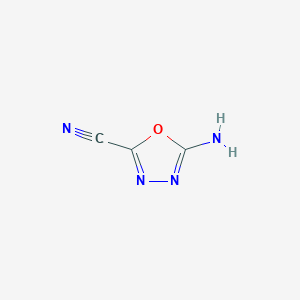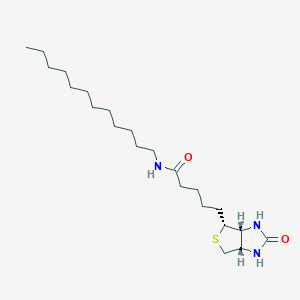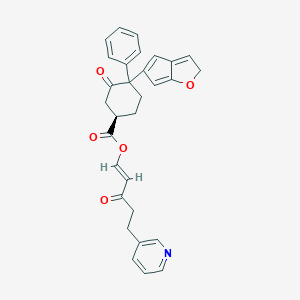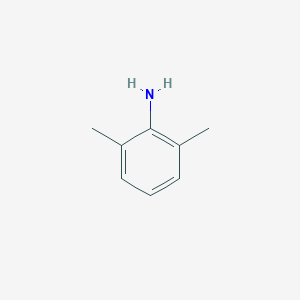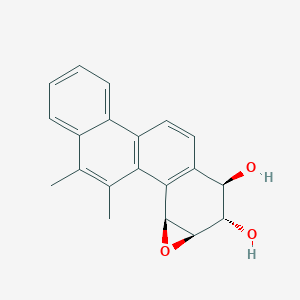
1,2-Dihydroxy-5,6-dimethyl-3,4-epoxy-1,2,3,4-tetrahydrochrysene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Dihydroxy-5,6-dimethyl-3,4-epoxy-1,2,3,4-tetrahydrochrysene, also known as ellipticine, is a natural alkaloid that has been found to have various biological activities. It has been extensively studied for its potential as an anticancer agent due to its ability to inhibit DNA synthesis and induce apoptosis in cancer cells.
Mechanism Of Action
Ellipticine exerts its anticancer effects through multiple mechanisms. It has been found to intercalate into DNA, causing DNA damage and inhibiting DNA synthesis. Additionally, 1,2-Dihydroxy-5,6-dimethyl-3,4-epoxy-1,2,3,4-tetrahydrochrysene has been found to inhibit topoisomerase II, an enzyme that is essential for DNA replication. This inhibition leads to the accumulation of DNA damage and ultimately, apoptosis in cancer cells.
Biochemical And Physiological Effects
Ellipticine has been found to have various biochemical and physiological effects. It has been shown to induce oxidative stress and DNA damage in cancer cells, leading to apoptosis. Additionally, 1,2-Dihydroxy-5,6-dimethyl-3,4-epoxy-1,2,3,4-tetrahydrochrysene has been found to have anti-inflammatory effects, which may be beneficial in the treatment of various inflammatory diseases.
Advantages And Limitations For Lab Experiments
One advantage of using 1,2-Dihydroxy-5,6-dimethyl-3,4-epoxy-1,2,3,4-tetrahydrochrysene in lab experiments is its ability to intercalate into DNA, making it a useful tool for studying DNA structure and function. However, one limitation of using 1,2-Dihydroxy-5,6-dimethyl-3,4-epoxy-1,2,3,4-tetrahydrochrysene is its cytotoxicity, which can make it difficult to study its effects on normal cells.
Future Directions
1. Further studies on the mechanisms of action of 1,2-Dihydroxy-5,6-dimethyl-3,4-epoxy-1,2,3,4-tetrahydrochrysene, particularly its effects on DNA replication and repair.
2. Development of more efficient and less toxic methods for synthesizing 1,2-Dihydroxy-5,6-dimethyl-3,4-epoxy-1,2,3,4-tetrahydrochrysene.
3. Exploration of the potential applications of 1,2-Dihydroxy-5,6-dimethyl-3,4-epoxy-1,2,3,4-tetrahydrochrysene in the treatment of inflammatory diseases.
4. Investigation of the potential synergistic effects of 1,2-Dihydroxy-5,6-dimethyl-3,4-epoxy-1,2,3,4-tetrahydrochrysene with other anticancer agents.
5. Development of more targeted delivery methods for 1,2-Dihydroxy-5,6-dimethyl-3,4-epoxy-1,2,3,4-tetrahydrochrysene to reduce its cytotoxicity.
Synthesis Methods
Ellipticine can be synthesized from various plant sources, including the leaves of Ochrosia elliptica and the bark of Goniothalamus giganteus. However, the most commonly used method for synthesizing 1,2-Dihydroxy-5,6-dimethyl-3,4-epoxy-1,2,3,4-tetrahydrochrysene is through chemical synthesis. This involves the condensation of 3,4-dihydroxyphenylacetic acid with 2-methyl-1,2,3,4-tetrahydroisoquinoline in the presence of a strong acid catalyst.
Scientific Research Applications
Ellipticine has been extensively studied for its potential as an anticancer agent. It has been found to inhibit DNA synthesis and induce apoptosis in cancer cells, making it a promising candidate for cancer treatment. Additionally, 1,2-Dihydroxy-5,6-dimethyl-3,4-epoxy-1,2,3,4-tetrahydrochrysene has also been found to have anti-inflammatory and antioxidant properties, which may have potential applications in the treatment of various diseases.
properties
CAS RN |
139562-15-5 |
|---|---|
Product Name |
1,2-Dihydroxy-5,6-dimethyl-3,4-epoxy-1,2,3,4-tetrahydrochrysene |
Molecular Formula |
C20H18O3 |
Molecular Weight |
306.4 g/mol |
IUPAC Name |
(3S,5R,6S,7R)-18,19-dimethyl-4-oxapentacyclo[9.8.0.02,8.03,5.012,17]nonadeca-1(11),2(8),9,12,14,16,18-heptaene-6,7-diol |
InChI |
InChI=1S/C20H18O3/c1-9-10(2)15-13(12-6-4-3-5-11(9)12)7-8-14-16(15)19-20(23-19)18(22)17(14)21/h3-8,17-22H,1-2H3/t17-,18+,19+,20-/m1/s1 |
InChI Key |
GTDVLOQPWWYRHL-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=C(C2=C(C=CC3=C2[C@H]4[C@H](O4)[C@H]([C@@H]3O)O)C5=CC=CC=C15)C |
SMILES |
CC1=C(C2=C(C=CC3=C2C4C(O4)C(C3O)O)C5=CC=CC=C15)C |
Canonical SMILES |
CC1=C(C2=C(C=CC3=C2C4C(O4)C(C3O)O)C5=CC=CC=C15)C |
synonyms |
1,2-dihydroxy-5,6-dimethyl-3,4-epoxy-1,2,3,4-tetrahydrochrysene 5,6-diMeC-1,2-diol-3,4-epoxide 5,6-diMeCDE 5,6-dimethylchrysene-1,2-diol-3,4-epoxide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



